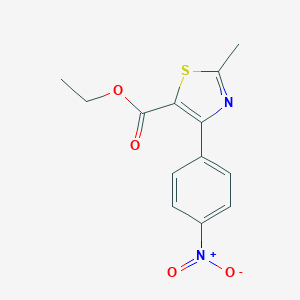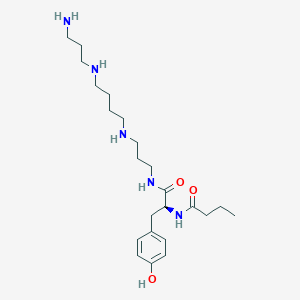
Philanthotoxin 343
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Philanthotoxin 343 (PhTX-343) is a naturally occurring compound that belongs to the family of alkaloids. It is a potent blocker of ionotropic glutamate receptors, which are responsible for the majority of excitatory neurotransmission in the central nervous system. PhTX-343 has been studied extensively due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
AMPAR Antagonism
Philanthotoxin-343 (PhTX-343) is recognized for its role as a noncompetitive antagonist at ionotropic receptors like AMPARs. A study conducted by Jørgensen et al. (2005) explored the effects of varying the amino acid side chain in PhTX-343 analogues, which demonstrated that steric bulk in the amino acid moiety is well tolerated in binding to AMPARs. This suggests a significant potential for PhTX-343 in studying AMPAR-mediated processes and developing related therapeutics (Jørgensen et al., 2005).
Selectivity for Nicotinic Acetylcholine Receptors
Research by Kachel et al. (2019) highlighted PhTX-343's strong selectivity for neuronal over muscle-type nicotinic acetylcholine receptors (nAChRs). The study showed that certain analogues of PhTX-343 exhibited exceptional potency and selectivity for α3β4 nAChRs, opening avenues for targeting specific subtypes of nAChRs (Kachel et al., 2019).
Potential in Insecticidal Compounds
In a 2021 study by Luck et al., modifications in the polyamine and amino acid moieties of PhTX-343 were investigated for their effects on the antagonism of nicotinic acetylcholine receptors in locusts. This study revealed the potential of PhTX-343 analogues to be developed into insecticidal compounds with a novel mode of action, suggesting its applicability in pest control (Luck et al., 2021).
Neuroprotection Against Retinal Damage
A study by Mohamad et al. (2021) explored the neuroprotective effects of PhTX-343 against NMDA-induced retinal injury in rats. The results indicated that pre-treatment with PhTX-343 preserved visual functions and prevented morphological changes in the retina, highlighting its potential in treating neurodegenerative disorders related to retinal damage (Mohamad et al., 2021).
Modulation of AMPA Receptors
Andersen et al. (2006) investigated the interaction of philanthotoxin analogues, including PhTX-343, with AMPA receptors. Their research provided insights into the molecular mechanism of how these compounds modulate AMPA receptor activity, which could be crucial for developing new therapeutic agents targeting these receptors (Andersen et al., 2006).
Eigenschaften
CAS-Nummer |
115976-93-7 |
|---|---|
Produktname |
Philanthotoxin 343 |
Molekularformel |
C23H41N5O3 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
InChI-Schlüssel |
DTWANULJDRVTFI-NRFANRHFSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Kanonische SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Synonyme |
philanthotoxin 343 philanthotoxin-343 PHTX 343 PHTX-343 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



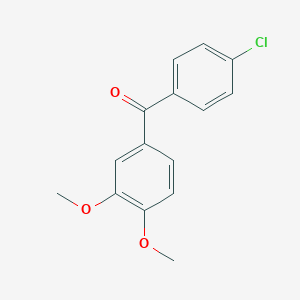

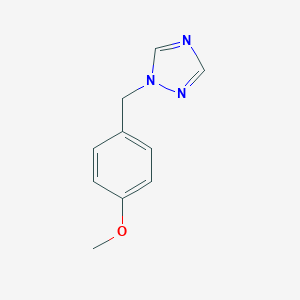
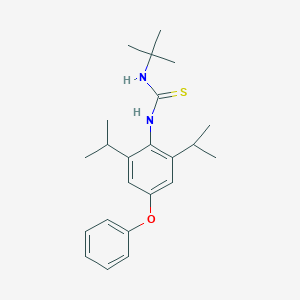
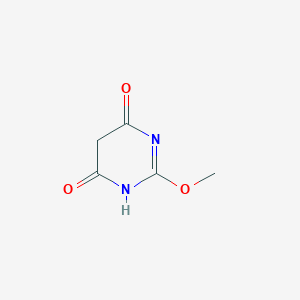
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
